Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as benzyl, chloro, and fluoro. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of a base to form the quinoline core. This intermediate is then subjected to further reactions, such as benzylation and esterification, to introduce the benzyl and ethyl ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar quinoline derivatives and may contribute to its specific applications and properties .
Biological Activity
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone class, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClFNO3 with a molecular weight of approximately 331.75 g/mol. Its structure features a quinoline core with specific substitutions that enhance its biological properties.
Antibacterial Activity
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≤0.125 μg/mL |
Escherichia coli | ≤0.125 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
Bacillus subtilis | ≤0.125 μg/mL |
Research indicates that the compound demonstrates superior antibacterial potency compared to traditional fluoroquinolones like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its cytotoxic effects have been observed in various cancer cell lines, including prostate cancer (PC3), bladder cancer, and breast cancer (MDA-MB-231).
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
PC3 (Prostate Cancer) | 5.0 | Induction of apoptosis |
MDA-MB-231 (Breast Cancer) | 10.0 | Cell cycle arrest |
HT29 (Colon Cancer) | 8.5 | Inhibition of cell proliferation |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and proliferation .
Case Studies
Case Study 1: Antibacterial Efficacy in Clinical Isolates
A clinical study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound had a rapid bactericidal effect within hours of exposure, significantly reducing bacterial load in vitro.
Case Study 2: Anticancer Potential in Transitional Cell Carcinoma
In vitro studies on transitional cell carcinoma cells demonstrated a dose-dependent inhibition of cell growth by this compound at concentrations achievable in clinical settings. The compound was shown to suppress tumor growth effectively, suggesting its potential as a therapeutic agent .
Properties
CAS No. |
70479-46-8 |
---|---|
Molecular Formula |
C19H15ClFNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
ethyl 1-benzyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClFNO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-15(20)16(21)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3 |
InChI Key |
VAKBWBGHUCFAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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